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Introduction
The central dogma of molecular biology is founded on the elegant simplicity of a four-letter

genetic alphabet (A, T, C, and G). However, the expansion of this alphabet with unnatural base

pairs (UBPs) offers the potential to create novel biological systems with enhanced

functionalities.[1] 2'-deoxyisoguanosine (iG), an isomer of guanosine, paired with isocytidine

(iC) or 5-methylisocytidine (MeiC), represents a well-studied UBP that maintains the Watson-

Crick geometry through a distinct hydrogen bonding pattern.[2][3] This expansion from four to

six genetic letters has profound implications for various fields, including the development of

high-affinity aptamers for diagnostics and therapeutics, site-specific labeling of

oligonucleotides, and the creation of semi-synthetic organisms.[1][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers interested in utilizing

2'-deoxyisoguanosine to expand the genetic alphabet. We present detailed protocols for the

synthesis of iG-containing oligonucleotides and their enzymatic incorporation into DNA and

RNA, alongside quantitative data on the fidelity and stability of this expanded genetic system.

Data Presentation
Table 1: Polymerase Fidelity for 2'-deoxyisoguanosine
Triphosphate (d-iso-GTP) Incorporation
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This table summarizes the fidelity of various DNA and RNA polymerases when incorporating d-

iso-GTP opposite its cognate partner (iso-C or its analogs) and misincorporation opposite

natural bases. Fidelity is a crucial parameter for the reliable replication and transcription of an

expanded genetic alphabet.

Polymerase Template Base
Incoming
dNTP

Relative
Fidelity/Efficie
ncy

Reference(s)

Klenow

Fragment (E. coli

DNA Pol I)

iso-C d-iso-GTP
Efficient

incorporation
[3]

Klenow

Fragment (E. coli

DNA Pol I)

T d-iso-GTP
Misincorporation

observed
[3]

T7 RNA

Polymerase
iso-C iso-GTP

Efficient

incorporation
[3]

T7 RNA

Polymerase
T iso-GTP

Misincorporation

observed
[3]

Avian

Myeloblastosis

Virus (AMV)

Reverse

Transcriptase

iso-C d-iso-GTP

Enhanced

formation of iG-

iC pair

T4 DNA

Polymerase
iso-C d-iso-GTP

No incorporation

observed
[3]

Note: Quantitative fidelity data is often presented as a ratio of the efficiency of correct

incorporation to incorrect incorporation (kcat/Km)correct / (kcat/Km)incorrect. Specific values

can vary depending on the experimental conditions.[9][10]

Table 2: Thermodynamic Stability of Duplexes
Containing iG-iC Base Pairs
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The thermodynamic stability of DNA and RNA duplexes is critical for their biological function.

This table presents a comparison of the change in Gibbs free energy (ΔG°), enthalpy (ΔH°),

and entropy (ΔS°) for duplexes containing iG-iC pairs versus canonical G-C pairs. A more

negative ΔG° indicates a more stable duplex.

Duplex
Type

Sequence
Context

ΔG°₃₇
(kcal/mol)

ΔH°
(kcal/mol)

ΔS°
(cal/mol·K)

Reference(s
)

RNA
5'-CG-3'/3'-

GC-5' (G-C)
-10.6 -2.4 -27.2 [11]

RNA
5'-CiG-3'/3'-

GiC-5' (iG-iC)
-10.8 -2.6 -27.8 [1]

RNA
5'-GC-3'/3'-

CG-5' (G-C)
-14.2 -3.4 -35.5 [11]

RNA
5'-GiC-3'/3'-

CiG-5' (iG-iC)
-14.8 -3.6 -36.1 [1]

DNA Varies

Destabilizing

effect

observed

Varies Varies [4][12]

Note: The stability of iG-iC pairs can be sequence-dependent. The data for DNA duplexes is

less comprehensively tabulated in the literature compared to RNA, but a general trend of slight

destabilization relative to G-C pairs is observed.

Experimental Protocols
Protocol 1: One-Pot Synthesis of 2'-deoxyisoguanosine-
5'-triphosphate (d-iso-GTP)
This protocol is based on the Ludwig-Eckstein method, a common one-pot procedure for

nucleoside triphosphate synthesis.[13][14][15][16][17]

Materials:

2'-deoxyisoguanosine (iG)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://archive.gfjc.fiu.edu/workshops/resources/literature/Amplification/Misc/Improved%20thermodynamic%20parameters%20and%20helix.pdf
https://content.protocols.io/2h2fw26.pdf
https://archive.gfjc.fiu.edu/workshops/resources/literature/Amplification/Misc/Improved%20thermodynamic%20parameters%20and%20helix.pdf
https://content.protocols.io/2h2fw26.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753619/
https://pubmed.ncbi.nlm.nih.gov/30185020/
https://www.benchchem.com/product/b009890?utm_src=pdf-body
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://openwetware.org/wiki/In_vitro_transcription_with_T7_RNA_polymerase
https://pubmed.ncbi.nlm.nih.gov/22497257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3163101/
https://pubmed.ncbi.nlm.nih.gov/20408055/
https://www.benchchem.com/product/b009890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton sponge (1,8-Bis(dimethylamino)naphthalene)

Trimethyl phosphate (TMP)

Phosphorus oxychloride (POCl₃)

Tributylammonium pyrophosphate

Tributylamine

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

Anhydrous pyridine

Methanol

Diethyl ether

DEAE-Sephadex A-25 resin

HPLC system for purification

Procedure:

Preparation: Co-evaporate 2'-deoxyisoguanosine (1 equivalent) with anhydrous pyridine

and dry under high vacuum overnight in a flame-dried flask.

Phosphorylation: Dissolve the dried iG in trimethyl phosphate. Cool the solution to 0°C in an

ice bath. Add proton sponge (1.5 equivalents) and freshly distilled phosphorus oxychloride

(1.2 equivalents) dropwise while stirring.

Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by

TLC or ³¹P NMR until the starting material is consumed.

Pyrophosphate Addition: In a separate flask, dissolve tributylammonium pyrophosphate (5

equivalents) and tributylamine (5 equivalents) in anhydrous DMF. Add this solution to the

reaction mixture at 0°C.
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Quenching: After 30 minutes, quench the reaction by adding an equal volume of 1 M TEAB

buffer (pH 7.5).

Purification:

Dilute the reaction mixture with water and apply it to a DEAE-Sephadex A-25 column pre-

equilibrated with 0.1 M TEAB buffer.

Wash the column with 0.1 M TEAB buffer to remove unreacted nucleoside and

monophosphate.

Elute the d-iso-GTP with a linear gradient of 0.1 M to 1.0 M TEAB buffer.

Collect fractions containing the triphosphate, identified by UV absorbance and ³¹P NMR.

Desalting and Lyophilization: Pool the triphosphate-containing fractions, co-evaporate with

methanol to remove excess TEAB, and lyophilize to obtain d-iso-GTP as a white solid.

Final Purification: Further purify the d-iso-GTP by preparative HPLC if necessary.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides
Containing 2'-deoxyisoguanosine
This protocol describes the incorporation of iG into a growing oligonucleotide chain using

standard phosphoramidite chemistry on an automated DNA synthesizer.[2][3][13][18][19]

Materials:

2'-deoxyisoguanosine phosphoramidite (with appropriate protecting groups)

Standard DNA phosphoramidites (dA, dC, dG, dT)

Controlled pore glass (CPG) solid support

Standard reagents for automated DNA synthesis (activator, capping solution, oxidizing

solution, deblocking solution)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.benchchem.com/product/b009890?utm_src=pdf-body
https://www.ffame.org/pubs/Synthesis%20of%20oligonucleotides%20containing%202%20%27-deoxyisoguanosine%20and%202%20%27-deoxy-5-methylisocytidine%20using%20phosphoramidite%20chemistry.pdf
https://data.biotage.co.jp/pdf/atdbio/pps676_biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.researchgate.net/publication/250507090_ChemInform_Abstract_Synthesis_of_Oligonucleotides_Containing_2'-Deoxyisoguanosine_and_2'-Deoxy-5-methylisocytidine_Using_Phosphoramidite_Chemistry
https://lifesciences.danaher.com/us/en/library/solid-phase-oligonucleotide-synthesis.html
https://www.benchchem.com/product/b009890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine) for

deprotection

Procedure:

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence,

including the position(s) for iG incorporation.

Phosphoramidite Preparation: Dissolve the 2'-deoxyisoguanosine phosphoramidite and

standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended

concentration.

Synthesis Cycle:

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is

removed with trichloroacetic acid in dichloromethane.

Coupling: The 2'-deoxyisoguanosine phosphoramidite is activated by an activator (e.g.,

tetrazole) and couples to the 5'-hydroxyl of the support-bound nucleotide. A longer

coupling time (e.g., 600 seconds) may be required for efficient incorporation of the iG

phosphoramidite.[18]

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester

using an iodine solution.

Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for

each subsequent nucleotide in the sequence.

Cleavage and Deprotection:

After the final cycle, the oligonucleotide is cleaved from the CPG support using

concentrated ammonium hydroxide or AMA.
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The same solution is used to remove the protecting groups from the nucleobases by

heating at a specified temperature and time (e.g., 55°C for 8-12 hours).

Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel

electrophoresis (PAGE).

Protocol 3: Enzymatic Incorporation of d-iso-GTP into
DNA using Klenow Fragment
This protocol outlines a primer extension assay to incorporate d-iso-GTP opposite a 2'-

deoxyisocytidine (iC) in a template strand using the Klenow fragment of E. coli DNA

polymerase I.[20][21][22][23][24][25]

Materials:

Single-stranded DNA template containing one or more iC bases

Primer complementary to the 3' end of the template

d-iso-GTP

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

Klenow Fragment (3'→5' exo-)

10x Klenow reaction buffer

[γ-³²P]ATP for primer labeling (optional)

T4 Polynucleotide Kinase (for labeling)

Denaturing polyacrylamide gel

Urea

TBE buffer

Loading dye (formamide-based)
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Procedure:

Primer Labeling (Optional):

Set up a reaction with the primer, [γ-³²P]ATP, T4 Polynucleotide Kinase, and T4 PNK

buffer.

Incubate at 37°C for 30 minutes.

Purify the labeled primer using a spin column.

Primer-Template Annealing:

Combine the template DNA and the (labeled) primer in a 1.5:1 molar ratio in annealing

buffer (e.g., Tris-HCl, NaCl).

Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for

annealing.

Primer Extension Reaction:

In a microfuge tube, prepare the reaction mixture:

Annealed primer-template DNA

10x Klenow reaction buffer

d-iso-GTP (at a concentration similar to the natural dNTPs)

The other three natural dNTPs

Klenow Fragment (1-2 units)

Nuclease-free water to the final volume

Incubate at 37°C for 15-30 minutes.

Reaction Termination: Stop the reaction by adding an equal volume of loading dye containing

formamide and EDTA.
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Analysis:

Denature the samples by heating at 95°C for 5 minutes.

Separate the reaction products on a denaturing polyacrylamide gel containing urea.

Visualize the results by autoradiography (if using a labeled primer) or by staining with a

fluorescent dye. The appearance of a full-length product indicates successful incorporation

of d-iso-GTP.

Protocol 4: T7 RNA Polymerase Mediated Incorporation
of isoguanosine
This protocol describes the in vitro transcription of a DNA template containing iC to produce an

RNA molecule with incorporated isoguanosine (iG).[1][14][20][26][27]

Materials:

Linearized DNA template containing a T7 promoter and one or more iC bases in the

transcribed region

iso-GTP

Natural NTPs (ATP, CTP, GTP, UTP)

T7 RNA Polymerase

10x T7 Transcription buffer

RNase inhibitor

DNase I (RNase-free)

Denaturing polyacrylamide gel

Urea

TBE buffer
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Loading dye (formamide-based)

Procedure:

Template Preparation: The DNA template must be linear and contain a T7 promoter

sequence upstream of the region to be transcribed.

In Vitro Transcription Reaction:

Combine the following in a nuclease-free tube at room temperature:

Linear DNA template

10x T7 Transcription buffer

iso-GTP

The other three natural NTPs

RNase inhibitor

T7 RNA Polymerase

Nuclease-free water to the final volume

Incubate at 37°C for 2-4 hours.

Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes

to digest the DNA template.

RNA Purification: Purify the transcribed RNA using a spin column, phenol-chloroform

extraction followed by ethanol precipitation, or by denaturing PAGE purification.

Analysis: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm the

synthesis of the full-length product.

Protocol 5: Expansion SELEX (ExSELEX) with 2'-
deoxyisoguanosine
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This protocol provides a general framework for performing Systematic Evolution of Ligands by

Exponential Enrichment (SELEX) using a DNA library containing iG.[4][5][6][7][8][28]

Materials:

ssDNA library containing random sequences with iC at specific positions

Primers for PCR amplification (forward and reverse)

Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic

beads, nitrocellulose membrane)

d-iso-GTP and natural dNTPs

A high-fidelity DNA polymerase that can accept d-iso-GTP

Binding buffer

Wash buffer

Elution buffer

Streptavidin-coated beads (if using a biotinylated primer for ssDNA generation)

Procedure:

Library Preparation: Synthesize a single-stranded DNA library with a central random region

flanked by constant primer binding sites. The random region should contain iC bases at

desired positions.

Selection:

Incubate the ssDNA library with the immobilized target in the binding buffer to allow for

binding.

Wash the solid support with wash buffer to remove unbound sequences.
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Elute the bound sequences using an elution buffer (e.g., high salt, denaturant, or by

competing with a known ligand).

Amplification:

Amplify the eluted sequences by PCR using the forward and reverse primers, d-iso-GTP,

and the three natural dNTPs. Use a high-fidelity polymerase compatible with the unnatural

base.

ssDNA Generation: Generate single-stranded DNA from the amplified dsDNA for the next

round of selection. This can be achieved by:

Asymmetric PCR.

Using a biotinylated primer and separating the strands with streptavidin-coated beads.

Lambda exonuclease digestion of the phosphorylated strand.

Iterative Rounds: Repeat the selection, amplification, and ssDNA generation steps for

multiple rounds (typically 8-15 rounds), increasing the stringency of the selection in each

round (e.g., by decreasing the target concentration or increasing the number of washes).

Sequencing and Analysis: After the final round, clone and sequence the enriched aptamers

to identify consensus sequences.

Aptamer Characterization: Synthesize individual aptamer candidates and characterize their

binding affinity and specificity to the target molecule.
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Caption: Workflow for the synthesis and application of 2'-deoxyisoguanosine.

Caption: Schematic of the iG-iC unnatural base pair.
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Caption: The iterative cycle of Expansion SELEX (ExSELEX).

Conclusion
The incorporation of 2'-deoxyisoguanosine into the genetic alphabet represents a significant

step towards creating synthetic biological systems with novel properties. The protocols and

data presented here provide a foundation for researchers to explore the diverse applications of

this expanded genetic alphabet. While the fidelity and stability of the iG-iC pair are generally

robust, careful optimization of enzymatic reactions and synthesis protocols is essential for

successful implementation. Future research will likely focus on improving the efficiency of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/product/b009890?utm_src=pdf-body-img
https://www.benchchem.com/product/b009890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polymerase-mediated incorporation and exploring the in vivo applications of this expanded

genetic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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